3-Bromo-4-(ethylamino)-5-nitrobenzonitrile
Description
3-Bromo-4-(ethylamino)-5-nitrobenzonitrile (CAS 1420800-37-8) is a substituted benzonitrile derivative featuring a bromine atom at position 3, an ethylamino group at position 4, and a nitro group at position 5 (Figure 1). Its synthesis typically involves multi-step organic reactions, including nucleophilic substitution and nitration, with structural confirmation via NMR, IR spectroscopy, and mass spectrometry .
Properties
IUPAC Name |
3-bromo-4-(ethylamino)-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-12-9-7(10)3-6(5-11)4-8(9)13(14)15/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOQBNSEYVUOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate amines for amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(ethylamino)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(ethylamino)-5-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ethylamino group can form hydrogen bonds or ionic interactions with biological molecules.
Comparison with Similar Compounds
Key Observations :
- The nitro group at position 5 increases electrophilicity, aiding in nucleophilic aromatic substitution reactions .
- Environmental Impact : Unlike Cyanazine (21725-46-2), which was banned for groundwater contamination risks , the benzonitrile core of 1420800-37-8 may reduce persistence in soil due to faster degradation of nitrile groups .
Biological Activity
3-Bromo-4-(ethylamino)-5-nitrobenzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula: C10H10BrN3O2
- Molecular Weight: 284.11 g/mol
- IUPAC Name: this compound
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Anticancer Properties: Research suggests that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | Inhibits proliferation in HeLa and A549 | |
| Anti-inflammatory | Reduces cytokine release |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells: It appears to activate intrinsic apoptotic pathways, characterized by mitochondrial membrane potential loss and caspase activation.
- Modulation of Inflammatory Pathways: The compound has been shown to downregulate pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated that it inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 32 µg/mL. This highlights its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested on various cancer cell lines, where it exhibited IC50 values of approximately 200 µM against HeLa cells and 220 µM against A549 cells. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
